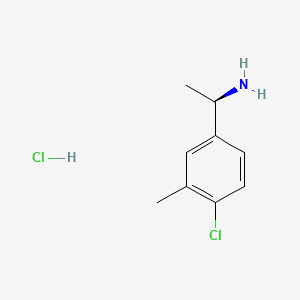

(R)-1-(4-Chlor-3-methylphenyl)ethanamin-Hydrochlorid

Übersicht

Beschreibung

®-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride is a chiral amine compound that is often used in the synthesis of various pharmaceuticals. The compound is characterized by the presence of a chiral center, which gives it specific stereochemical properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its stereochemical properties make it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study the effects of chiral amines on biological systems. It can serve as a model compound for understanding the interactions between chiral molecules and biological receptors.

Medicine

In medicine, ®-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride is a precursor in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its chiral nature is crucial for the activity of these drugs.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and chiral properties make it a versatile intermediate in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-chloro-3-methylbenzaldehyde.

Reductive Amination: The aldehyde is subjected to reductive amination using ®-1-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: ®-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride can undergo oxidation reactions to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the aromatic ring, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted aromatic compounds.

Wirkmechanismus

The mechanism of action of ®-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center allows for selective binding to these targets, which can result in various biological effects. The compound may act as an agonist or antagonist, depending on the nature of the target and the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride: The enantiomer of the compound, which may have different biological activities.

1-(4-Chlorophenyl)ethanamine hydrochloride: Lacks the methyl group, resulting in different reactivity and properties.

1-(4-Methylphenyl)ethanamine hydrochloride: Lacks the chlorine atom, affecting its chemical behavior.

Uniqueness

®-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties

Biologische Aktivität

(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride, also known as (R)-1-(4-Chloro-3-methylphenyl)ethanamine, is a chiral amine with significant biological activity. This compound has garnered attention in medicinal chemistry for its potential applications in pharmacology, particularly in the modulation of neurotransmitter systems and as a precursor in drug synthesis.

- Molecular Formula : C₉H₁₃ClN

- Molecular Weight : Approximately 173.66 g/mol

- CAS Number : 856562-92-0

The presence of a chiral center in this compound enhances its biological interactions, making it a valuable model for studying chiral amines in biological systems.

The biological activity of (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride primarily involves its interaction with various receptors and enzymes:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, which are crucial for mood regulation and behavior. The chiral nature allows for selective binding, influencing neurotransmitter release and uptake.

- Agonist/Antagonist Activity : Depending on the target receptor, (R)-1-(4-Chloro-3-methylphenyl)ethanamine can act as either an agonist or antagonist. This duality is significant for developing therapeutic agents targeting specific pathways in the central nervous system.

Pharmacological Studies

Research has demonstrated various pharmacological effects of (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride:

- Antidepressant Effects : In animal models, this compound has shown potential antidepressant-like effects, possibly through its action on serotonin pathways.

- Neuroprotective Properties : Studies indicate that it may have neuroprotective effects against oxidative stress, which is relevant in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of (R)-1-(4-Chloro-3-methylphenyl)ethanamine:

-

Study on Neurotransmitter Interaction :

- Researchers investigated the binding affinity of this compound to serotonin receptors and found that it exhibited moderate affinity, suggesting potential use in treating mood disorders.

-

In Vivo Studies :

- In animal trials, administration of (R)-1-(4-Chloro-3-methylphenyl)ethanamine led to significant changes in behavior indicative of altered neurotransmitter levels, supporting its role as a modulator of CNS activity.

Applications in Medicinal Chemistry

(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride serves as a precursor in synthesizing various pharmaceuticals targeting the central nervous system. Its unique structural properties allow for the development of enantiomerically pure compounds essential for achieving desired therapeutic effects.

Synthesis Methods

The synthesis of (R)-1-(4-Chloro-3-methylphenyl)ethanamine can be achieved through several methods:

Eigenschaften

IUPAC Name |

(1R)-1-(4-chloro-3-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJLPGIVLDGISK-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H](C)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704228 | |

| Record name | (1R)-1-(4-Chloro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255306-36-5 | |

| Record name | (1R)-1-(4-Chloro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.